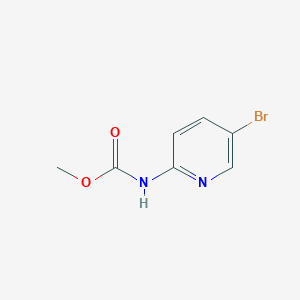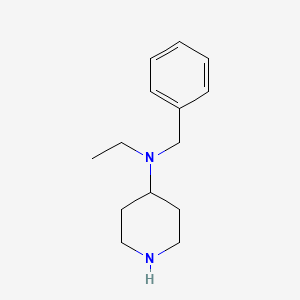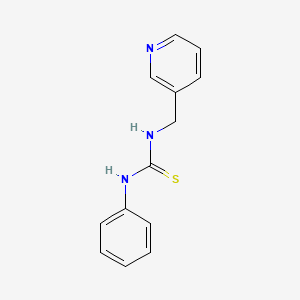![molecular formula C14H16N2 B1269784 5-苄基-4,5,6,7-四氢-1H-吡咯并[3,2-c]吡啶 CAS No. 272442-27-0](/img/structure/B1269784.png)
5-苄基-4,5,6,7-四氢-1H-吡咯并[3,2-c]吡啶
描述
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core
科学研究应用
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
作用机制
Target of Action
Similar compounds have been studied for their effects on various biological systems .
Mode of Action
It’s known that similar pyrrolopyridine derivatives have been studied for their analgesic and sedative properties .
Biochemical Pathways
Pyrrolopyridine derivatives have been found to have potential applications in treating diseases of the nervous and immune systems, and they have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Pharmacokinetics
The compound’s properties such as boiling point, density, and pka have been predicted .
Result of Action
Similar compounds have been found to have a broad spectrum of pharmacological properties .
生化分析
Biochemical Properties
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with proteins. This compound has been shown to interact with enzymes such as FMS kinase, which is involved in various cellular processes including cell growth and differentiation . The interaction between 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and FMS kinase is primarily inhibitory, leading to a decrease in kinase activity and subsequent downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in signal transduction and cellular communication .
Cellular Effects
The effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Furthermore, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine affects cell signaling pathways, including the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to FMS kinase results in the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized by enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body . The metabolic pathways of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine also affect metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation within cells . The distribution of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine within tissues is also affected by its binding to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . The subcellular localization of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is essential for its role in modulating cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a suitable pyridine precursor under acidic or basic conditions to facilitate cyclization . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the core structure .
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Similar in structure but contains a sulfur atom instead of a nitrogen atom in the ring.
5-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one: Contains an additional nitrogen atom in the ring structure.
Uniqueness
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of atoms and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-14-13(11-16)6-8-15-14/h1-6,8,15H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLDTKNWNRBUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272442-27-0 | |
| Record name | 5-Benzyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)






![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)




